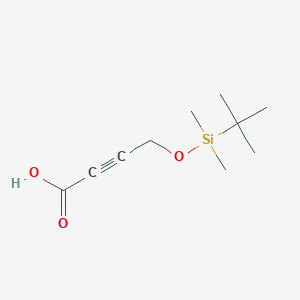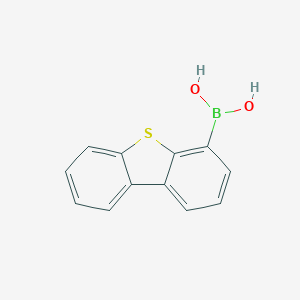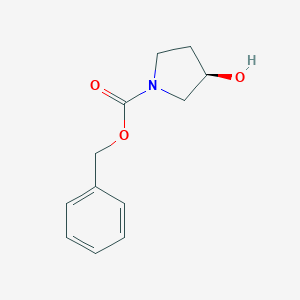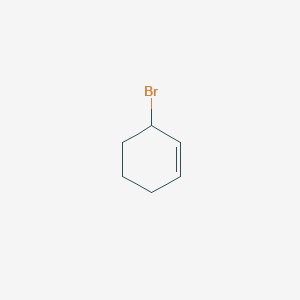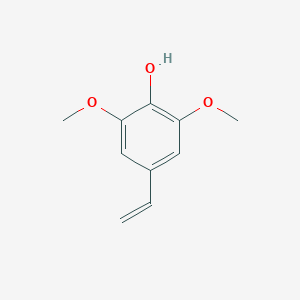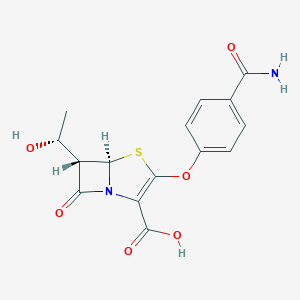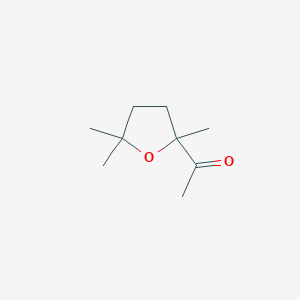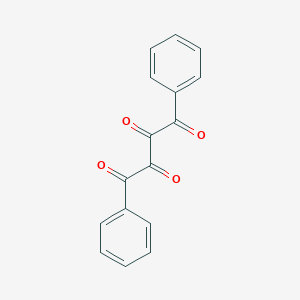
1,4-Diphenylbutane-1,2,3,4-tetraone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenylbutane-1,2,3,4-tetraone, also known as benzil, is a yellow crystalline compound that belongs to the class of organic compounds called ketones. It has a wide range of applications in the field of chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 1,4-Diphenylbutane-1,2,3,4-tetraone is not well understood. However, it is believed to act as a radical scavenger and an antioxidant. It can also inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1,4-Diphenylbutane-1,2,3,4-tetraone has various biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It can also improve cognitive function and memory, and reduce anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Diphenylbutane-1,2,3,4-tetraone has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable and has a long shelf life. However, it has some limitations. It is toxic and can cause skin and eye irritation. It also requires special handling and storage.
Orientations Futures
There are several future directions for the research on 1,4-Diphenylbutane-1,2,3,4-tetraone. One direction is to study its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action and its interactions with other molecules. Additionally, its potential as a food preservative and antioxidant can be explored.
Conclusion:
In conclusion, 1,4-Diphenylbutane-1,2,3,4-tetraone has various scientific research applications and has several biochemical and physiological effects. Its advantages and limitations for lab experiments should be taken into consideration. Future research can explore its potential as a therapeutic agent and as a food preservative and antioxidant.
Méthodes De Synthèse
1,4-Diphenylbutane-1,2,3,4-tetraone can be synthesized through the oxidation of benzoin with nitric acid or potassium permanganate. It can also be synthesized through the oxidation of benzaldehyde with nitric acid or potassium permanganate.
Applications De Recherche Scientifique
1,4-Diphenylbutane-1,2,3,4-tetraone has various scientific research applications. It is used in the synthesis of various organic compounds, such as 1,4-Diphenylbutane-1,2,3,4-tetraoneic acid, 1,4-Diphenylbutane-1,2,3,4-tetraoneic esters, and 1,4-Diphenylbutane-1,2,3,4-tetraoneic alcohols. It is also used in the preparation of dyes, perfumes, and pharmaceuticals. In addition, it is used in the study of various chemical reactions, such as the Cannizzaro reaction and the Tishchenko reaction.
Propriétés
Numéro CAS |
19909-44-5 |
|---|---|
Nom du produit |
1,4-Diphenylbutane-1,2,3,4-tetraone |
Formule moléculaire |
C16H10O4 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
1,4-diphenylbutane-1,2,3,4-tetrone |
InChI |
InChI=1S/C16H10O4/c17-13(11-7-3-1-4-8-11)15(19)16(20)14(18)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
UPXVJHYPJTZTAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C(=O)C(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)C(=O)C(=O)C2=CC=CC=C2 |
Autres numéros CAS |
19909-44-5 |
Synonymes |
1,4-diphenylbutane-1,2,3,4-tetrone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





